molecular formula C16H14N2O3S B2404137 Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate CAS No. 303146-32-9

Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate

Cat. No.: B2404137
CAS No.: 303146-32-9
M. Wt: 314.36
InChI Key: WVBBGSFAFHOQEV-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate is a complex organic compound that belongs to the class of nicotinates. It is characterized by the presence of a cyano group, a methoxyphenyl group, and a sulfanyl group attached to a nicotinate backbone. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinate Backbone: The starting material, 2-methylnicotinic acid, undergoes esterification to form methyl 2-methylnicotinate.

    Introduction of the Cyano Group: The methyl 2-methylnicotinate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the Methoxyphenyl Group: The intermediate product is then reacted with 4-methoxyphenylthiol in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxyphenylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the methoxyphenylsulfanyl group can interact with hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-2-methylnicotinate: Lacks the methoxyphenylsulfanyl group, resulting in different biological activity.

    Methyl 6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate: Lacks the cyano group, affecting its reactivity and applications.

Uniqueness

Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyano and methoxyphenylsulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

methyl 5-cyano-6-(4-methoxyphenyl)sulfanyl-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-14(16(19)21-3)8-11(9-17)15(18-10)22-13-6-4-12(20-2)5-7-13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBGSFAFHOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SC2=CC=C(C=C2)OC)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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